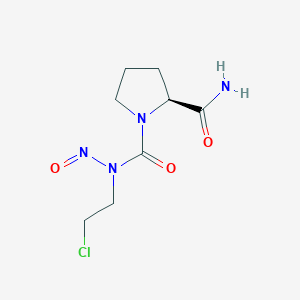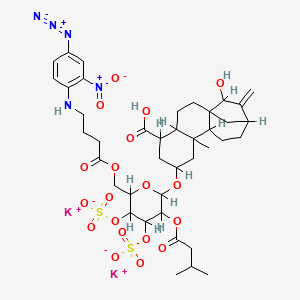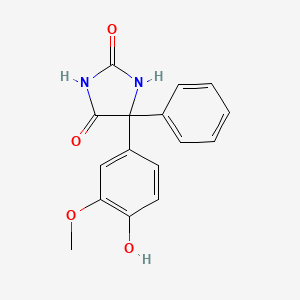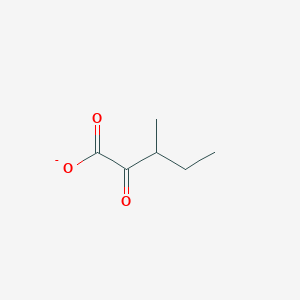
3-Methyl-2-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxopentanoate, also known as 3-Methyl-2-oxopentanoic acid, is an organic compound with the molecular formula C6H10O3. It belongs to the class of short-chain keto acids and derivatives. This compound is a metabolite of isoleucine and is involved in various biochemical processes in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxopentanoate can be synthesized through several methods. One common method involves the reaction of methanol with methyl succinate under esterification conditions . Another method includes the reaction of diethyl oxalate with sodium alkoxide in an alcoholic solution, followed by the addition of 2-methyl butyraldehyde .
Industrial Production Methods
In industrial settings, this compound is often produced through the esterification of methanol with methyl succinate. This process is favored due to its high yield and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-oxopentanoate has a wide range of applications in scientific research:
Mechanism of Action
3-Methyl-2-oxopentanoate exerts its effects through its involvement in the tricarboxylic acid (TCA) cycle. It is a substrate for the alpha-ketoglutarate dehydrogenase complex (KGDHC), which catalyzes a key step in the TCA cycle. This enzyme complex is crucial for energy production in cells .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxovaleric acid:
2-Methyl-3-oxopentanoate: Another similar compound used in various chemical reactions.
Uniqueness
3-Methyl-2-oxopentanoate is unique due to its specific role in the metabolism of isoleucine and its involvement in the TCA cycle. Its ability to act as a substrate for the alpha-ketoglutarate dehydrogenase complex distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H9O3- |
|---|---|
Molecular Weight |
129.13 g/mol |
IUPAC Name |
3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
JVQYSWDUAOAHFM-UHFFFAOYSA-M |
SMILES |
CCC(C)C(=O)C(=O)[O-] |
Canonical SMILES |
CCC(C)C(=O)C(=O)[O-] |
Synonyms |
2-keto methylvalerate 2-keto-3-methylvaleric acid 2-oxo-3-methylvalerate 3-methyl-2-oxopentanoate alpha-keto-beta-methyl-n-valeric acid alpha-keto-beta-methylvalerate alpha-keto-beta-methylvaleric acid alpha-keto-beta-methylvaleric acid, (+-)-isomer alpha-keto-beta-methylvaleric acid, (S)-isomer alpha-keto-beta-methylvaleric acid, calcium salt alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, sodium salt alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer KMVA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





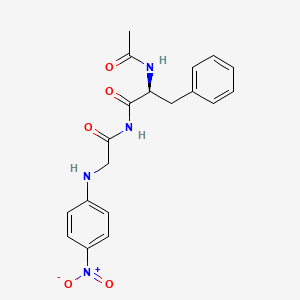
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
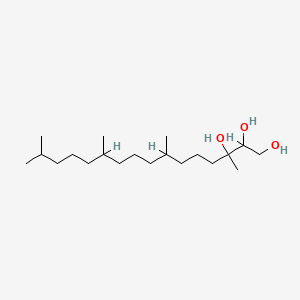
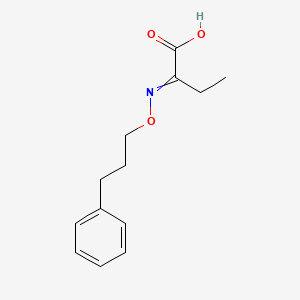
![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)
